molecular formula C14H23N3O5S B2760413 Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 1428372-82-0

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2760413
CAS No.: 1428372-82-0
M. Wt: 345.41
InChI Key: RTMSLWOBXWFTFP-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring, an azetidine ring, and a cyclopropylsulfonyl group

Properties

IUPAC Name

ethyl 4-(1-cyclopropylsulfonylazetidine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O5S/c1-2-22-14(19)16-7-5-15(6-8-16)13(18)11-9-17(10-11)23(20,21)12-3-4-12/h11-12H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMSLWOBXWFTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to form azetidine derivatives . The piperazine ring can be introduced through a subsequent reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or azetidine rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₈N₂O₄S
  • Molecular Weight : 302.37 g/mol
  • Structural Features : The compound features a piperazine ring, a carbonyl group, and a cyclopropylsulfonyl moiety, which are integral to its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit anticancer properties. Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate has been studied for its ability to inhibit tumor growth by affecting cellular pathways involved in proliferation and apoptosis.

Anti-inflammatory Properties

The compound's mechanism of action may include modulation of inflammatory pathways, making it a candidate for treating inflammatory diseases. Studies have shown that derivatives of piperazine can inhibit pro-inflammatory cytokines, suggesting potential use in conditions like rheumatoid arthritis.

Neurological Applications

Given the role of piperazine derivatives in modulating neurotransmitter systems, this compound may have applications in treating neurological disorders, including anxiety and depression. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Synthesis and Research Findings

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the azetidine ring through cyclization reactions.
  • Introduction of the cyclopropylsulfonyl group via sulfonation methods.
  • Coupling with piperazine to yield the final product.

Research emphasizes optimizing these synthetic routes to improve yield and reduce by-products, which is crucial for large-scale production.

Study on Anticancer Effects

A study published in the Tropical Journal of Pharmaceutical Research explored similar piperazine derivatives and their effects on cancer cell lines. The results indicated significant cytotoxicity against various cancer types, supporting further investigation into this compound's potential as an anticancer agent .

Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of piperazine compounds, demonstrating their ability to inhibit NF-kB signaling pathways in vitro . This finding suggests that this compound may share similar mechanisms.

Mechanism of Action

The mechanism of action of Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-butadienoate: A precursor in the synthesis of azetidine derivatives.

    Cyclopropylsulfonyl azetidine: A related compound with similar structural features.

    Piperazine derivatives: Compounds containing the piperazine ring, widely used in pharmaceuticals.

Uniqueness

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to the combination of its structural elements, which confer specific chemical and biological properties

Biological Activity

Ethyl 4-(1-(cyclopropylsulfonyl)azetidine-3-carbonyl)piperazine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • Chemical Formula : C15_{15}H20_{20}N2_{2}O4_{4}S
  • Molecular Weight : 320.40 g/mol

This structure incorporates a piperazine ring, an azetidine moiety, and a cyclopropylsulfonyl group, which are critical for its biological activity.

Research indicates that the compound may act through several mechanisms:

  • HSP90 Inhibition : Similar compounds have been shown to inhibit Heat Shock Protein 90 (HSP90), which plays a crucial role in the maturation and stabilization of various client proteins involved in cancer progression . Inhibition of HSP90 leads to the destabilization of oncogenic signaling pathways.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives of piperazine compounds can reduce neuronal hyperexcitability, indicating potential neuroprotective properties . This could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
HSP90 InhibitionDisruption of oncogenic signaling pathways
NeuroprotectionReduction in neuronal hyperexcitability
Antitumor ActivityPotential efficacy against various cancers

Case Studies

  • Antitumor Efficacy : A study explored the antitumor effects of related compounds that target HSP90. These compounds demonstrated significant anti-proliferative effects in various cancer cell lines, suggesting that this compound may exhibit similar properties .
  • Neuroprotective Effects : In a model involving rat hippocampal slices, related piperazine derivatives showed a significant reduction in hyperexcitability, which was reversible with specific blockers. This indicates a potential pathway for neuroprotection that could be explored with this compound .

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in understanding the biological activity of this compound. Modifications to the piperazine and azetidine structures can significantly alter their efficacy and specificity towards biological targets. For instance, variations in substituents on the cyclopropane ring have been linked to enhanced binding affinity to target proteins involved in cancer progression .

Q & A

Q. Optimization Strategies :

  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time .
  • For challenging couplings (e.g., steric hindrance in azetidine), employ microwave-assisted synthesis to enhance reaction rates .

Basic: How should researchers characterize this compound using spectroscopic and crystallographic methods?

Q. Methodological Approach :

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperazine and azetidine rings .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using exact mass analysis (e.g., Q-TOF instruments) .
  • Crystallography :
    • Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures).
    • Use SHELXL for structure refinement and ORTEP-3 for visualizing thermal ellipsoids and ring puckering .

Advanced: How can contradictions in crystallographic data (e.g., bond lengths, ring puckering) be resolved?

Q. Resolution Workflow :

  • Step 1 : Cross-validate data using multiple software (e.g., SHELXL vs. Olex2) to identify systematic errors .
  • Step 2 : Analyze ring puckering coordinates (Cremer-Pople parameters) to distinguish static disorder from dynamic conformational flexibility .
  • Step 3 : Compare experimental bond lengths with DFT-optimized structures to assess deviations caused by crystal packing effects .

Advanced: What strategies are effective for optimizing reaction conditions to improve yield and purity?

Q. Key Tactics :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps and switch to dichloromethane for sulfonylation .
  • Catalyst Selection : Use Pd-based catalysts for Suzuki-Miyaura couplings if aryl halides are intermediates .
  • Workup Protocols : Employ flash chromatography with gradients (e.g., hexane/ethyl acetate to methanol/dichloromethane) to isolate polar byproducts .

Basic: Which biological targets are most relevant for this compound, and how are activity assays designed?

Q. Targets and Assays :

  • PARP/Plk1 Inhibition : Use fluorescence-based enzymatic assays (e.g., NAD+ depletion for PARP) with IC50 determination via dose-response curves .
  • DNA/RNA Interaction Studies : Conduct ethidium bromide displacement assays to evaluate intercalation potential .
  • Cellular Models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays .

Advanced: How can structure-activity relationship (SAR) studies be conducted for analogs of this compound?

Q. SAR Workflow :

  • Analog Synthesis : Modify substituents on the triazolo-pyrimidine (e.g., methyl, amino groups) and piperazine (e.g., carboxylate vs. carboxamide) .
  • Activity Profiling : Compare IC50 values across analogs using standardized enzymatic assays .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to PARP or Plk1 .

Basic: What safety protocols are recommended for handling this compound in the lab?

Q. Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., cyclopropanesulfonyl chloride) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .

Advanced: How can conformational dynamics of the azetidine-piperazine scaffold be analyzed?

Q. Analysis Methods :

  • Dynamic NMR : Study ring-flipping kinetics of the azetidine moiety by variable-temperature ¹H NMR .
  • Molecular Dynamics (MD) Simulations : Simulate solvent-solvent and solute-solvent interactions to predict dominant conformers in solution .

Advanced: How can solubility issues in biological assays be addressed?

Q. Mitigation Strategies :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug Design : Convert the ethyl ester to a more hydrophilic carboxylic acid derivative for in vivo studies .

Advanced: What computational approaches are suitable for studying binding interactions with HIF prolyl-hydroxylase?

Q. Protocol :

  • Docking : Use Glide or GOLD to model interactions between the sulfonyl group and the enzyme’s active site .
  • QM/MM Simulations : Combine quantum mechanics (for ligand) and molecular mechanics (for protein) to refine binding energy calculations .

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